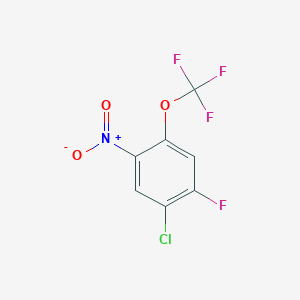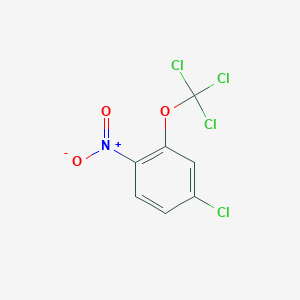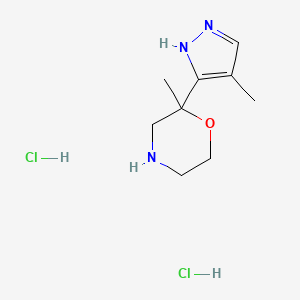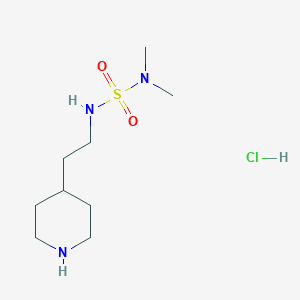![molecular formula C20H25ClN2OS B1402346 Pyrrolidin-1-yl-[3-(4-thiophen-2-yl-benzyl)-pyrrolidin-3-yl]-methanone hydrochloride CAS No. 1361116-25-7](/img/structure/B1402346.png)
Pyrrolidin-1-yl-[3-(4-thiophen-2-yl-benzyl)-pyrrolidin-3-yl]-methanone hydrochloride
Vue d'ensemble
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . It also contains a thiophene ring, which is a five-membered ring with sulfur as one of the members . The presence of these rings suggests that the compound might have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine rings, possibly through a ring-closing reaction . The thiophene ring could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms in the molecule and the bonds between them. The pyrrolidine and thiophene rings would contribute to the three-dimensional structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. The pyrrolidine and thiophene rings might undergo reactions typical of nitrogen-containing heterocycles and sulfur-containing heterocycles, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrrolidine and thiophene rings. For example, the compound might exhibit the typical properties of nitrogen-containing heterocycles, such as basicity .Applications De Recherche Scientifique
Organotin(IV) Complex Synthesis and Antibacterial Activity : A study by Singh et al. (2016) explored the synthesis of new organotin(IV) complexes using derivatives of pyrrolidin-1-yl methanone, demonstrating promising antibacterial activities. These complexes have potential as drugs (Singh, Singh, & Bhanuka, 2016).
Anticonvulsant Agents : Malik and Khan (2014) designed and synthesized derivatives of pyrrolidin-1-yl methanone as potential sodium channel blockers and anticonvulsant agents. Their research highlighted one compound with significant potency and a higher protective index than the reference drug phenytoin (Malik & Khan, 2014).
Crystal Structure and DFT Study : Huang et al. (2021) conducted a detailed study on the crystal structure and density functional theory (DFT) analysis of compounds similar to pyrrolidin-1-yl methanone. Their work provides insights into the molecular structure and physicochemical properties of these compounds (Huang et al., 2021).
Crystallographic and Conformational Analyses : Another study by Huang et al. (2021) focused on the conformational analysis of similar compounds, showing that the molecular structures optimized by DFT are consistent with crystal structures determined by X-ray diffraction. This research contributes to understanding the molecular behavior of these compounds (Huang et al., 2021).
Antimicrobial and Antimycobacterial Activities : Narasimhan et al. (2011) synthesized a series of pyrrolidin-1-yl methanone derivatives and evaluated their antimicrobial and antimycobacterial activities. Some compounds showed significant activity, indicating potential therapeutic applications (Narasimhan et al., 2011).
Asymmetric Michael and Mannich Reactions : Reyes-Rangel et al. (2016) investigated diamine derivatives of α,α-diphenyl-(S)-prolinol, which include a pyrrolidin-1-yl structure. These compounds were used as organocatalysts in asymmetric Michael and Mannich reactions, indicating their utility in catalysis (Reyes-Rangel et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
pyrrolidin-1-yl-[3-[(4-thiophen-2-ylphenyl)methyl]pyrrolidin-3-yl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS.ClH/c23-19(22-11-1-2-12-22)20(9-10-21-15-20)14-16-5-7-17(8-6-16)18-4-3-13-24-18;/h3-8,13,21H,1-2,9-12,14-15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBSAAKSNHJHLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2(CCNC2)CC3=CC=C(C=C3)C4=CC=CS4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[Chloro(difluoro)methoxy]-1-fluoro-4-nitro-benzene](/img/structure/B1402269.png)
![2-Chloro-1-[chloro(difluoro)-methoxy]-3-nitro-benzene](/img/structure/B1402271.png)





![Methyl 4'-(((benzyloxy)carbonyl)amino)-6-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1402285.png)
